Benzophenone-9

Catalog No.
S1891456
CAS No.
76656-36-5
M.F
C15H12Na2O11S2
M. Wt
478.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzophenone-9

CAS Number

76656-36-5

Product Name

Benzophenone-9

IUPAC Name

disodium;4-hydroxy-5-(2-hydroxy-4-methoxy-5-sulfonatobenzoyl)-2-methoxybenzenesulfonate

Molecular Formula

C15H12Na2O11S2

Molecular Weight

478.4 g/mol

InChI

InChI=1S/C15H14O11S2.2Na/c1-25-11-5-9(16)7(3-13(11)27(19,20)21)15(18)8-4-14(28(22,23)24)12(26-2)6-10(8)17;;/h3-6,16-17H,1-2H3,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2

InChI Key

QDCHWIWENYCPIL-UHFFFAOYSA-L

SMILES

COC1=C(C=C(C(=C1)O)C(=O)C2=CC(=C(C=C2O)OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

COC1=C(C=C(C(=C1)O)C(=O)C2=CC(=C(C=C2O)OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

The exact mass of the compound Benzophenone-9 is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Uv absorber. However, this does not mean our product can be used or applied in the same or a similar way.

Benzophenone-9 (CAS 76656-36-5), chemically identified as disodium 2,2'-dihydroxy-4,4'-dimethoxybenzophenone-5,5'-disulfonate, is a highly water-soluble, broad-spectrum UV absorber [1]. Characterized by its dual sulfonate groups, this disodium salt is specifically engineered for aqueous systems where traditional lipophilic UV filters fail. It provides critical photostabilization for colorants, fragrances, and active ingredients in water-based cosmetics, clear gels, and specialized polymer packaging, absorbing effectively across the UVA and UVB spectrum (280–400 nm) [2].

Substituting Benzophenone-9 with common in-class alternatives like Benzophenone-3 (oxybenzone) leads to immediate phase separation and precipitation in aqueous formulations due to their lipophilic nature . While Benzophenone-4 (sulisobenzone) is water-soluble, it is a mono-sulfonate; Benzophenone-9’s disulfonate structure provides greater solubility and distinct ionic interactions in high-water, high-electrolyte environments[1]. Using a generic mono-sulfonate or oil-soluble UV filter in clear aqueous gels or water-based inks compromises optical clarity, reduces photoprotection of dissolved actives, and alters the rheological stability of the final product, forcing manufacturers to unnecessarily incorporate emulsifiers or volatile organic solvents .

Aqueous Solubility for Clear Formulations

Benzophenone-9 is specifically synthesized as a disodium disulfonate salt to maximize hydrophilicity, achieving a solubility of at least 5.0% in water, whereas standard oil-soluble filters like Benzophenone-3 are practically insoluble (<0.01%) in aqueous media[1].

Evidence DimensionAqueous Solubility Limit
Target Compound DataSoluble at ≥5.0% in water
Comparator Or BaselineBenzophenone-3 (<0.01% water solubility)
Quantified Difference>500-fold higher aqueous solubility
ConditionsStandard aqueous formulation without emulsifiers at room temperature

Critical for manufacturing clear, water-based gels, inks, and bath products where lipid-soluble UV filters would cause phase separation or cloudiness.

Effluent Treatability via Advanced Oxidation Processes (AOP)

Despite its high photostability in consumer products, Benzophenone-9 can be rapidly degraded in industrial wastewater facilities using Advanced Oxidation Processes (AOP). Studies show 100% transformation of Benzophenone-9 within 16 minutes using a UV/H2O2 system, compared to negligible degradation under UV irradiation alone [1].

Evidence DimensionOxidative degradation kinetics
Target Compound Data100% transformation within 16 minutes (UV/H2O2 process)
Comparator Or BaselineUV irradiation alone (Negligible degradation over same period)
Quantified Difference~100% increase in degradation efficiency under AOP conditions
ConditionsAqueous effluent treatment simulation (UV/H2O2 advanced oxidation vs. UV photolysis control)

Allows industrial manufacturers to effectively treat and remove the UV filter from plant wastewater, ensuring environmental compliance.

Anionic Density for Polyion Complexation

The molecular structure of Benzophenone-9 features two sulfonate groups (disulfonate), providing twice the anionic charge density of mono-sulfonated alternatives like Benzophenone-4 [1]. This high charge density makes it a highly effective polyanion for forming stable polyion complex particles with cationic polymers (e.g., polylysine) in advanced cosmetic films [2].

Evidence DimensionAnionic charge density per molecule
Target Compound DataDisulfonate structure (2 anionic sulfonate groups)
Comparator Or BaselineBenzophenone-4 (1 anionic sulfonate group)
Quantified Difference2x higher anionic charge density per molecule
ConditionsPhysiochemical structural baseline for electrostatic cross-linking

Enables stronger electrostatic cross-linking in advanced hydrophilic cosmetic films and polyion complex particles compared to mono-sulfonated alternatives.

Water-Based Cosmetic and Personal Care Gels

Procurement teams specifying UV filters for clear, aqueous formulations (such as hair gels and bath products) should select Benzophenone-9 to protect colorants and fragrances, as oil-soluble alternatives will cause unacceptable turbidity and phase separation [1].

Aqueous Inks and Clear Coatings

Benzophenone-9 serves as an essential photostabilizer in water-based printing inks and clear coatings, preventing UV-induced fading of pigments without requiring the addition of VOC-heavy solvent systems [2].

Polyion Complex Cosmetic Films

Formulators developing advanced, wash-resistant cosmetic films can utilize the disulfonate anionic structure of Benzophenone-9 to create robust electrostatic cross-linking with cationic polymers like polylysine, a mechanism not efficiently supported by mono-sulfonated filters [3].

UV-Protective Transparent Packaging

Packaging engineers can incorporate Benzophenone-9 into specific water-based packaging treatments to protect light-sensitive contents—such as natural botanical extracts or APIs—from broad-spectrum UV degradation while maintaining absolute package clarity .

UNII

7925W14T4L

Other CAS

76656-36-5

Wikipedia

Benzophenone-9

Use Classification

Cosmetics -> Uv absorber

General Manufacturing Information

Benzenesulfonic acid, 3,3'-carbonylbis[4-hydroxy-6-methoxy-, sodium salt (1:2): ACTIVE

Dates

Last modified: 08-16-2023

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